molecular formula C27H46O2 B121486 22(R)-Hydroxycholesterol CAS No. 17954-98-2

22(R)-Hydroxycholesterol

Cat. No.: B121486
CAS No.: 17954-98-2
M. Wt: 402.7 g/mol
InChI Key: RZPAXNJLEKLXNO-GFKLAVDKSA-N
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Description

(22R)-22-hydroxycholesterol is an oxysterol that is the 22R-hydroxy derivative of cholesterol. It is a 22-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol.
22R-hydroxycholesterol is a natural product found in Narthecium ossifragum and Ruscus aculeatus with data available.

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313409
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17954-98-2, 22348-64-7
Record name (22R)-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,22-diol, (3beta,22R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 22R-Hydroxycholesterol exhibits neuroprotective effects by directly binding to amyloid beta (Aβ) peptides, particularly Aβ1-42 and Aβ17-40, but not Aβ25-35 [, ]. This binding prevents the formation of toxic Aβ oligomers, which are implicated in neuronal cell death in Alzheimer's disease [, ]. In steroidogenic cells, 22R-hydroxycholesterol acts as a readily available substrate for the cholesterol side-chain cleavage enzyme (P450scc), leading to increased production of pregnenolone, a precursor to various steroid hormones [, , , , , , ].

ANone: While the provided research papers focus on the biological activity and mechanisms of action of 22R-hydroxycholesterol, they do not provide detailed spectroscopic data. For this information, please refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research primarily focuses on the biological activity and mechanisms of 22R-hydroxycholesterol rather than its material compatibility or stability under various conditions.

A: 22R-Hydroxycholesterol itself is not a catalyst. It serves as a substrate for the enzyme P450scc, which catalyzes the first step in steroid hormone synthesis – the conversion of cholesterol to pregnenolone [, ]. The enzyme exhibits stereospecificity for the 22R configuration, with 22S-hydroxycholesterol showing significantly lower affinity [, ].

ANone: The provided research papers primarily focus on experimental investigations of 22R-hydroxycholesterol. There's no mention of specific computational chemistry studies or QSAR models developed for this compound.

A: Research indicates that the 22R configuration of the hydroxyl group is crucial for its neuroprotective activity against Aβ toxicity, as the 22S enantiomer is ineffective []. Additionally, modifications to the side chain of 22R-hydroxycholesterol can significantly affect its binding affinity to P450scc, particularly the introduction of polar groups at positions C24, C25, or C26, leading to tighter binding but lower catalytic turnover compared to cholesterol [].

A: The provided research focuses on the biological activity of 22R-hydroxycholesterol, with limited information on its stability and formulation. One study mentions the development of caprospinol, a stable analog of 22R-hydroxycholesterol, as a potential therapeutic agent for Alzheimer's disease, suggesting that formulation strategies are being explored to enhance its stability and bioavailability [, ].

ANone: The research papers provided do not specifically address SHE regulations related to 22R-hydroxycholesterol. For information on handling and safety, please refer to the compound’s safety data sheet.

A: In vitro studies have demonstrated that 22R-hydroxycholesterol protects rat sympathetic nerve pheochromocytoma (PC12) cells and differentiated human Ntera2/D1 teratocarcinoma (NT2N) neuron cells from Aβ-induced cell death []. It also increases ABCA1 expression and cholesterol efflux in rat brain cells, decreasing amyloid β secretion []. Regarding in vivo studies, one paper mentions that caprospinol, a 22R-hydroxycholesterol analog, is being developed for clinical trials in Alzheimer's disease [, ].

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